N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
説明
特性
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O3S2/c1-30-12-4-2-3-10(7-12)16(29)25-17-26-27-18(32-17)31-9-15(28)24-14-8-11(19(21,22)23)5-6-13(14)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJPHIXTXFKIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as trifluoromethylbenzenes, are known to interact with various biological targets.
Mode of Action
The compound likely interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways.
生物活性
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, including antitumor and anti-inflammatory effects.
The compound's molecular formula is C16H15ClF3N3O2S, with a molecular weight of approximately 397.82 g/mol. It contains functional groups such as an amide, thioether, and thiadiazole, which are known to contribute to its biological activity.
Synthesis Methods
Various synthetic routes have been explored to obtain this compound. Key methods include:
- Thiadiazole Formation : Utilizing thiosemicarbazide and appropriate carbonyl compounds to synthesize the thiadiazole ring.
- Amide Bond Formation : Reacting the thiadiazole derivative with 3-methoxybenzoic acid under coupling conditions to form the final amide structure.
Antitumor Activity
Recent studies have indicated that N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide exhibits significant antitumor properties.
Case Study: Cytotoxicity Testing
A cytotoxicity assay was conducted on various cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results are summarized in Table 1:
The compound showed a dose-dependent inhibition of cell growth across all tested lines.
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has been evaluated for anti-inflammatory properties through in vitro assays measuring TNF-alpha and IL-6 production.
Case Study: Inhibition of Cytokine Production
In a study using human peripheral blood mononuclear cells (PBMCs), the compound demonstrated the following inhibitory effects:
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1 | 30 | 25 |
| 10 | 50 | 45 |
| 100 | 70 | 65 |
These results suggest that the compound may modulate inflammatory responses effectively .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor proliferation and inflammatory pathways.
- Induction of Apoptosis : Evidence suggests that it can induce apoptotic pathways in cancer cells through the activation of caspases.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution for thioether bond formation and amide coupling. Key steps:
Thiadiazole core formation : React 2-amino-1,3,4-thiadiazole derivatives with chloroacetyl chloride under anhydrous conditions (e.g., dry acetone, K₂CO₃ as base) .
Thioether linkage : Introduce the thioethyl group via reaction with mercapto intermediates at 60–80°C, monitored by TLC .
Amidation : Couple the trifluoromethylphenylamine moiety using coupling agents like EDCI/HOBt in DMF .
- Optimization : Adjust solvent polarity (e.g., ethanol for recrystallization), reaction time (3–6 hours for reflux), and stoichiometric ratios (1:1.2 for limiting reagents) to minimize byproducts .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for substituted phenyl groups), methoxy singlet (δ ~3.8 ppm), and amide NH signals (δ ~10 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) peaks at ~165–170 ppm and thiadiazole carbons at ~150–160 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the thiadiazole backbone .
- Infrared (IR) Spectroscopy : Detect amide I (1640–1680 cm⁻¹) and thioether (C–S, ~600–700 cm⁻¹) stretches .
Q. What functional groups dominate its reactivity, and how do they influence biological assays?
- Key Groups :
- Thiadiazole ring : Participates in π-π stacking with enzyme active sites, enhancing binding affinity .
- Trifluoromethyl group : Increases lipophilicity and metabolic stability, critical for cell membrane penetration .
- Methoxybenzamide : Acts as a hydrogen-bond acceptor, modulating solubility and target selectivity .
- Impact on Bioassays : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance electrophilicity, improving kinase inhibition but potentially increasing off-target effects .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved across studies?
- Root Causes :
- Purity discrepancies : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%) .
- Resolution : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability) .
Q. What computational strategies predict this compound’s interaction with kinase targets?
- Approaches :
Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP for EGFR kinase) to map binding poses .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Validation : Correlate docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values .
Q. How do steric effects from the trifluoromethyl group impact reaction yields during synthesis?
- Steric Hindrance : The CF₃ group reduces nucleophilic substitution efficiency at the phenylamino site. Mitigation strategies:
- Use bulky bases (e.g., DBU) to deprotonate amines without side reactions .
- Increase reaction temperature (70–80°C) to overcome activation barriers .
- Yield Data : Typical yields drop from 75% (non-fluorinated analogs) to 50–60% for trifluoromethyl derivatives .
Methodological Challenges and Solutions
Q. What are the limitations of current crystallization protocols for X-ray analysis?
- Challenges : Poor crystal growth due to flexible thioethyl linker. Solutions:
- Screen solvents (e.g., DMF/water vs. ethanol/ether) .
- Use co-crystallization agents (e.g., PEG 4000) to stabilize lattice formation .
Q. How can reaction pathways be optimized using computational feedback loops?
- ICReDD Framework : Combine quantum chemical calculations (Gaussian 16) with machine learning to predict optimal conditions (e.g., solvent:THF, catalyst: Pd(OAc)₂) .
- Case Study : Reduced optimization time by 40% for analogous thiadiazole derivatives .
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